2,4-Dimethyldecane

Descripción

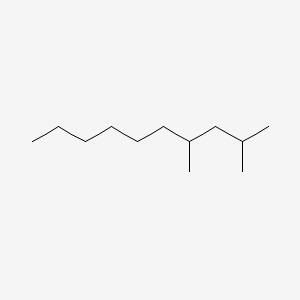

Structure

3D Structure

Propiedades

Número CAS |

2801-84-5 |

|---|---|

Fórmula molecular |

C12H26 |

Peso molecular |

170.33 g/mol |

Nombre IUPAC |

2,4-dimethyldecane |

InChI |

InChI=1S/C12H26/c1-5-6-7-8-9-12(4)10-11(2)3/h11-12H,5-10H2,1-4H3 |

Clave InChI |

OJAFXEXESSNPMH-UHFFFAOYSA-N |

SMILES |

CCCCCCC(C)CC(C)C |

SMILES canónico |

CCCCCCC(C)CC(C)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Decane, 2,4-dimethyl-; 2,4-Dimethyldecane; 2,4-dimethyl-decane. |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dimethyldecane: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyldecane is a branched-chain alkane, an organic compound belonging to the saturated hydrocarbon family.[1][2] Its molecular formula is C12H26.[1][2] This document provides a comprehensive overview of its chemical structure, physical and chemical properties, synthesis, and analytical characterization. Given its nature as a simple hydrocarbon, it is not involved in biological signaling pathways. This guide is intended for professionals in research and development who require detailed technical information on this compound.

Chemical Structure

The structure of this compound consists of a ten-carbon decane backbone with two methyl group substituents at the second and fourth carbon positions.[2]

Physicochemical Properties

This compound is a colorless liquid at room temperature.[2] It is a nonpolar compound, making it insoluble in water but soluble in organic solvents.[2] Compared to its straight-chain isomer, n-dodecane, this compound has a lower boiling point due to its branched structure, which reduces the surface area for intermolecular van der Waals forces. The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C12H26 | [1][2] |

| Molecular Weight | 170.33 g/mol | [3] |

| CAS Number | 2801-84-5 | [3] |

| IUPAC Name | This compound | [3] |

| Density | 0.749 g/cm³ | [4] |

| Boiling Point | 200.4 °C at 760 mmHg | [4] |

| Melting Point | -50.8 °C (estimate) | [4] |

| Flash Point | 130.2 °C | [4] |

| Vapor Pressure | 0.461 mmHg at 25 °C | [4] |

| Refractive Index | 1.42 | [4] |

| Kovats Retention Index (non-polar column) | 1106 | [3] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a Grignard reaction followed by dehydration and catalytic hydrogenation.[1]

Methodology:

-

Grignard Reaction: A solution of 4-methyl-2-pentanone (0.5 mol) in anhydrous ether (50 mL) is added dropwise to a 2M solution of hexylmagnesium chloride in ether (250 mL, 0.5 mol) at room temperature. The reaction mixture is stirred for 5 hours.[1]

-

Work-up: The reaction mixture is then poured into a saturated aqueous solution of ammonium chloride and extracted with diethyl ether (2 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude alcohol intermediate, 2,4-dimethyl-2-decanol.[1]

-

Dehydration: The crude alcohol (0.38 mol) is dissolved in toluene (300 mL), and a catalytic amount of p-toluenesulfonic acid (0.5 g) is added. The mixture is refluxed overnight using a Dean-Stark apparatus to remove the water formed during the reaction. After cooling, ethyl acetate is added, and the organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated to give a mixture of alkenes.[1]

-

Hydrogenation: The alkene mixture is then subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield the final product, this compound.[1]

Purification: Fractional Distillation

The crude this compound obtained from the synthesis is purified by fractional distillation.[1]

Methodology:

-

The crude product is placed in a round-bottom flask with a stir bar and connected to a fractionating column.

-

The apparatus is set up for distillation, and the flask is heated.

-

Fractions are collected based on their boiling points. The main fraction is collected at approximately 200.4 °C at atmospheric pressure.[4]

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and purity assessment of this compound.

Methodology:

-

Instrumentation: An Agilent 6890N gas chromatograph coupled to a 5973N mass spectrometer, or a similar system, can be used.[5]

-

Column: A non-polar capillary column, such as a HP-5 (30 m x 0.25 mm x 0.25 µm), is suitable for separating branched alkanes.[5]

-

Carrier Gas: Helium is used as the carrier gas.[5]

-

Temperature Program: A typical temperature program starts at an initial temperature of 80°C, followed by a ramp of 4°C/min to a final temperature of 300°C, which is then held for 30 minutes.[5]

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The fragmentation pattern of branched alkanes is characterized by cleavage at the branching points, leading to the formation of stable secondary and tertiary carbocations.[6] For this compound, characteristic fragments would be expected from the loss of alkyl radicals at the C2 and C4 positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR are used to confirm the structure of this compound.

Methodology:

-

Sample Preparation: For ¹H NMR, 5-25 mg of the purified compound is dissolved in approximately 0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃). For ¹³C NMR, a more concentrated solution is preferable. The solution should be filtered to remove any particulate matter.

-

¹H NMR: The ¹H NMR spectrum of this compound shows a complex multiplet in the aliphatic region. The spectrum for the synthesized compound has been reported with signals in the following regions: δ 0.81–0.89 (m, 12 H), 0.92–1.15 (m, 3H), 1.16–1.36 (m, 9H), 1.37–1.52 (m, 1H), and 1.53–1.71 (m, 1H).[1]

-

¹³C NMR: ¹³C NMR spectroscopy is particularly useful for the structural determination of alkanes. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the carbon signals.[1]

Signaling Pathways

As a simple, non-polar hydrocarbon, this compound is not known to be involved in any biological signaling pathways. Its primary roles in industrial and research settings are as a solvent, a component of fuels, or a reference compound.

Conclusion

This technical guide provides a detailed overview of the chemical structure, properties, synthesis, and analysis of this compound. The information presented is intended to be a valuable resource for researchers and professionals requiring a comprehensive understanding of this branched alkane. The provided experimental protocols offer a starting point for the synthesis and characterization of this and similar long-chain branched alkanes.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. CAS 2801-84-5: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C12H26 | CID 520357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]

- 6. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Physical Properties of 2,4-Dimethyldecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyldecane is a branched-chain alkane with the molecular formula C12H26.[1] As a member of the hydrocarbon family, it is a nonpolar organic compound, appearing as a colorless liquid at room temperature.[1] Its insolubility in water and solubility in organic solvents are characteristic of its nonpolar nature.[1] This technical guide provides a comprehensive overview of the core physical properties of this compound, offering valuable data for researchers, scientists, and professionals in drug development and other scientific fields. The branching in its structure, with methyl groups at the second and fourth carbon positions of a decane backbone, influences its physical properties, such as a relatively high boiling point compared to its straight-chain counterparts.[1]

Core Physical Properties

The physical characteristics of this compound are fundamental to its application and behavior in various chemical and biological systems. Below is a summary of its key physical properties.

Data Presentation: Physical Properties of this compound

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₁₂H₂₆ | [1][2][3] | |

| Molecular Weight | 170.33 | g/mol | [2][3][4] |

| Density | 0.749 | g/cm³ | [2] |

| Boiling Point | 200.4 | °C at 760 mmHg | [2] |

| Melting Point | -50.8 (estimate) | °C | [2] |

| Flash Point | 130.2 | °C | [2] |

| Vapor Pressure | 0.461 | mmHg at 25°C | [2] |

| Refractive Index | 1.420 | [2] | |

| Dynamic Viscosity | 0.0185767 (at 195 K) | Pa·s | |

| 0.0041744 (at 241.35 K) | Pa·s | ||

| 0.0015175 (at 287.69 K) | Pa·s | ||

| 0.0007305 (at 334.04 K) | Pa·s | ||

| LogP (Predicted) | 6.76 | [2] |

Experimental Protocols

The accurate determination of the physical properties of this compound relies on standardized experimental methodologies. Below are detailed protocols for key experiments.

Determination of Density

The density of liquid hydrocarbons like this compound is commonly determined using the oscillating U-tube method, as outlined in ASTM D4052 .

Methodology:

-

Instrument Calibration: The oscillating U-tube density meter is calibrated using two reference standards of known density, typically dry air and pure water. The calibration is performed at the desired measurement temperature.

-

Sample Preparation: The this compound sample is equilibrated to the measurement temperature to prevent the formation of bubbles and to ensure thermal stability.

-

Measurement: A small volume (approximately 1-2 mL) of the sample is injected into the U-tube. The instrument measures the change in the oscillation frequency of the tube when filled with the sample compared to its oscillation frequency when empty.

-

Calculation: The density is automatically calculated by the instrument based on the measured oscillation period and the calibration constants. The result is typically reported in g/cm³.

Determination of Boiling Point

The boiling point of a small quantity of a liquid organic compound can be accurately determined using the Thiele tube method .

Methodology:

-

Apparatus Setup: A small amount of this compound (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample. This assembly is attached to a thermometer.

-

Heating: The entire assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The side arm of the Thiele tube is gently heated.

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is then discontinued.

-

Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Determination of Refractive Index

The refractive index of transparent liquid hydrocarbons is measured using a refractometer, following a procedure such as ASTM D1218 .

Methodology:

-

Instrument Calibration: The refractometer is calibrated using a standard of known refractive index, often distilled water. The temperature of the instrument's prisms is precisely controlled, typically at 20°C or 25°C.

-

Sample Application: A few drops of the this compound sample are placed on the surface of the lower prism.

-

Measurement: The prisms are closed, and the light source is adjusted. The operator looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. Temperature correction may be necessary if the measurement is not performed at the standard temperature.

Determination of Viscosity

The kinematic viscosity of liquid hydrocarbons can be determined using a glass capillary viscometer, as described in ASTM D445 . The dynamic viscosity can then be calculated.

Methodology:

-

Viscometer Selection: An appropriate calibrated glass capillary viscometer (e.g., an Ubbelohde type) is chosen based on the expected viscosity of the sample.

-

Sample Preparation and Loading: The this compound sample is filtered to remove any particulate matter and then charged into the viscometer.

-

Temperature Equilibration: The viscometer is placed in a constant-temperature bath until the sample reaches the desired test temperature.

-

Flow Measurement: The time it takes for a fixed volume of the liquid to flow under gravity through the capillary of the viscometer is accurately measured.

-

Calculation of Kinematic Viscosity: The kinematic viscosity (ν) is calculated by multiplying the measured flow time (t) by the calibration constant (C) of the viscometer (ν = C × t).

-

Calculation of Dynamic Viscosity: The dynamic viscosity (η) is calculated by multiplying the kinematic viscosity (ν) by the density (ρ) of the liquid at the same temperature (η = ν × ρ).

Mandatory Visualization

Since this compound is a simple alkane, it is not involved in complex signaling pathways. The following diagram illustrates the logical relationships between its fundamental physical properties.

References

An In-depth Technical Guide to 2,4-Dimethyldecane (CAS: 2801-84-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyldecane is a branched-chain alkane with the molecular formula C₁₂H₂₆.[1] As a saturated hydrocarbon, it is a colorless liquid at room temperature, characterized by its nonpolar nature, rendering it insoluble in water but soluble in many organic solvents.[1] This compound, identified by the CAS number 2801-84-5, is primarily utilized in research and industrial settings, for instance as a solvent or as an intermediate in the synthesis of other organic compounds.[1] It has also been identified as a volatile organic compound (VOC) and a product from the degradation of high-density polyethylene (HDPE).[2][3] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its known biological context.

Chemical and Physical Properties

The structural and physicochemical properties of this compound are summarized below. Data has been compiled from various chemical databases and calculated using established methods such as the Joback method.

Identifiers and Structure

| Property | Value | Source(s) |

| CAS Number | 2801-84-5 | [4][5] |

| Molecular Formula | C₁₂H₂₆ | [1][5] |

| IUPAC Name | This compound | [5][6] |

| SMILES | CCCCCCC(C)CC(C)C | [1][6][7] |

| InChI | InChI=1S/C12H26/c1-5-6-7-8-9-12(4)10-11(2)3/h11-12H,5-10H2,1-4H3 | [1][4][7] |

| InChIKey | OJAFXEXESSNPMH-UHFFFAOYSA-N | [4][7] |

| Molecular Weight | 170.33 g/mol | [5][6][7] |

Physicochemical and Thermodynamic Data

| Property | Value | Unit | Source(s) |

| Boiling Point (Tb) | 473.08 | K | [7] |

| Melting Point (Tf) | 189.00 ± 3.00 | K | [7] |

| Critical Temperature (Tc) | 640.63 | K | [7] |

| Critical Pressure (Pc) | 1804.63 | kPa | [7] |

| Critical Volume (Vc) | 0.696 | m³/kmol | [7] |

| Enthalpy of Vaporization (hvap) | 41.53 | kJ/mol | [7] |

| Enthalpy of Fusion (hfus) | 19.79 | kJ/mol | [7] |

| Enthalpy of Formation (hf) | -301.57 | kJ/mol | [7] |

| Gibbs Free Energy of Formation (gf) | 45.28 | kJ/mol | [7] |

| Octanol/Water Partition Coeff. (logp) | 4.639 | [7] | |

| Water Solubility (log10ws) | -4.36 | [7] | |

| McGowan's Characteristic Volume | 179.940 | ml/mol | [7] |

Experimental Protocols

Detailed methodologies for the synthesis and analytical characterization of this compound are provided below.

Synthesis Protocol: Alcohol-Olefin-Paraffin Route

This compound can be synthesized in high yield via a classical three-step route involving a Grignard reaction, acid-catalyzed dehydration, and subsequent hydrogenation of the resulting alkene mixture.[1]

Step 1: Grignard Reaction to form 2,4-Dimethyl-2-decanol

-

Prepare a Grignard reagent from 1-bromohexane and magnesium turnings in anhydrous diethyl ether.

-

To this solution of hexylmagnesium bromide (0.5 mol in 250 mL of 2M ether solution), add a solution of 4-methyl-2-pentanone (0.5 mol) dropwise in 50 mL of anhydrous ether at room temperature.

-

Stir the reaction mixture for 5 hours after the addition is complete.

-

Carefully pour the reaction mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the ether under vacuum to yield the crude alcohol, 2,4-dimethyl-2-decanol.

Step 2: Dehydration to Alkenes

-

Dissolve the crude alcohol (e.g., 70 g, 0.38 mol) in toluene (300 mL).

-

Add a catalytic amount of p-toluenesulfonic acid (PTSA, ~0.5 g).

-

Reflux the mixture overnight using a Dean-Stark apparatus to remove the water formed during the reaction.

-

After cooling, add ethyl acetate and wash the organic layer with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate by rotary evaporation to obtain a mixture of alkene isomers.

Step 3: Hydrogenation to this compound

-

Dissolve the alkene mixture in ethanol.

-

Add 5% Palladium on Carbon (Pd/C) as the catalyst.

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (40 psi) at room temperature for 5 hours.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Remove the solvent under vacuum.

-

Purify the resulting crude product by distillation to afford this compound as a colorless liquid (Yield: 95%).[1]

Caption: Synthesis workflow for this compound.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and quantification of volatile hydrocarbons like this compound.

-

Sample Preparation: Dilute the sample of this compound in a volatile solvent such as hexane or dichloromethane to a concentration of approximately 10-100 µg/mL.

-

Instrumentation: Use a gas chromatograph equipped with a mass selective detector (MSD).

-

GC Column: A non-polar capillary column, such as a HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

-

GC Method:

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless or split (e.g., 50:1 split ratio).

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: 40-300 m/z.

-

-

Data Analysis: Identify this compound by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST). The Kovats retention index is reported as 1115 (standard non-polar column).[5][8]

Caption: General workflow for GC-MS analysis.

Analytical Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used for the structural elucidation of this compound, confirming the connectivity of its carbon skeleton.

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR Acquisition:

-

Experiment: Standard 1D proton experiment.

-

Parameters: Acquire spectra at room temperature with a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Expected Signals: Protons in alkanes resonate in the upfield region (δ 0.5-2.0 ppm). Signals for methyl (CH₃), methylene (CH₂), and methine (CH) groups will show complex splitting due to extensive spin-spin coupling.

-

-

¹³C NMR Acquisition:

-

Experiment: Proton-decoupled 1D carbon experiment (e.g., DEPT-135 can be used to differentiate CH₃/CH from CH₂ groups).

-

Parameters: Acquire with a sufficient number of scans for good signal-to-noise ratio.

-

Expected Signals: Alkane carbons typically resonate between δ 10-60 ppm.

-

-

2D NMR Acquisition (for full assignment):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon atom.

-

-

Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Assign signals based on chemical shifts, multiplicities, and correlations observed in 2D spectra.

Caption: Workflow for NMR structural analysis.

Biological Activity and Drug Development Context

As a simple saturated hydrocarbon, this compound is not generally expected to exhibit high biological potency. A review of the scientific literature reveals a significant lack of studies on its specific biological activities. There are no published reports detailing its antimicrobial, anti-inflammatory, or cytotoxic effects, nor is it implicated in any specific biological signaling pathways.

The compound is sold by chemical suppliers for "Research Use Only" and is not intended for human or veterinary use.[9] There is no evidence to suggest that this compound is currently a subject of interest in any drug development programs.

However, studies on structurally related alkanes may provide context for potential areas of future investigation:

-

Antimicrobial/Anti-inflammatory Activity: Some studies have investigated the biological properties of other branched alkanes. For example, 2,4-dimethylhexane (a shorter C₈ analogue) was identified as a component of a plant extract with antimicrobial and anti-inflammatory properties.[10] Similarly, undecane (a C₁₁ linear alkane) has been shown to possess anti-allergic and anti-inflammatory effects in mast cells and keratinocytes.[11] It is important to note that these activities cannot be directly attributed to this compound without specific experimental validation.

Safety and Handling

This compound should be handled with the standard precautions for flammable hydrocarbon liquids.

-

Hazards: It is a flammable liquid and vapor. Inhalation of high concentrations of vapor may cause dizziness or narcosis. Aspiration may be fatal if swallowed and enters airways. Repeated exposure may cause skin dryness or cracking.[12]

-

Handling: Keep away from heat, sparks, open flames, and hot surfaces.[12][13] Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including protective gloves and eye/face protection.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place designated as a flammables area.[13]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.[13]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Alkanes | OpenOChem Learn [learn.openochem.org]

- 3. This compound | 2801-84-5 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. This compound | C12H26 | CID 520357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. aqmd.gov [aqmd.gov]

- 9. Sapphire Bioscience [sapphirebioscience.com]

- 10. Plant-based hydrocarbon esters from Tragia involucrata possess antimicrobial and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Anti-Inflammatory Activity of Natural Products [mdpi.com]

- 13. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of 2,4-Dimethyldecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2,4-dimethyldecane, a branched-chain alkane with the molecular formula C₁₂H₂₆. Due to the presence of two chiral centers, this compound exists as four distinct stereoisomers. This document elucidates the stereochemical relationships between these isomers, summarizes their known physical properties, and discusses general methodologies relevant to their synthesis and separation. While specific experimental data for the individual stereoisomers of this compound are not extensively reported in publicly available literature, this guide furnishes a foundational understanding based on established principles of stereochemistry and analytical separation.

Introduction to this compound

This compound is a saturated hydrocarbon characterized by a ten-carbon backbone with methyl group substitutions at the second and fourth positions.[1] As a nonpolar organic compound, it is colorless and insoluble in water but soluble in many organic solvents.[1] Its branched structure results in a higher boiling point compared to its straight-chain isomers.[1] The primary applications of this compound are in research and as a component in the synthesis of other organic compounds.[1]

Stereochemistry of this compound

The molecular structure of this compound possesses two stereogenic centers, or chiral centers, at carbon atoms 2 and 4. The presence of 'n' chiral centers in a molecule can give rise to a maximum of 2ⁿ stereoisomers. For this compound, with n=2, there are 2² = 4 possible stereoisomers.

These four stereoisomers can be categorized into two pairs of enantiomers:

-

(2R,4R)-2,4-dimethyldecane and (2S,4S)-2,4-dimethyldecane

-

(2R,4S)-2,4-dimethyldecane and (2S,4R)-2,4-dimethyldecane

Enantiomers are non-superimposable mirror images of each other. Diastereomers are stereoisomers that are not mirror images of each other. Therefore, any stereoisomer from the first pair is a diastereomer of any stereoisomer from the second pair.

Logical Relationship of Stereoisomers

The relationship between the four stereoisomers of this compound can be visualized as follows:

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₂₆ |

| Molecular Weight | 170.33 g/mol |

| CAS Number | 2801-84-5 |

| Boiling Point | ~209 °C |

| Density | ~0.749 g/cm³ |

| Appearance | Colorless liquid |

Experimental Protocols: Synthesis and Separation

Detailed experimental protocols for the stereoselective synthesis or the specific separation of this compound stereoisomers are not extensively documented in readily accessible scientific literature. However, general principles of asymmetric synthesis and chiral separation are applicable.

Stereoselective Synthesis

A potential synthetic approach to obtain specific stereoisomers of this compound would involve the use of chiral auxiliaries or catalysts. A generalized workflow for such a synthesis is outlined below.

Methodology:

-

Selection of Chiral Precursor: The synthesis would commence with a suitable chiral starting material that can be elaborated to form the decane backbone.

-

Introduction of Chiral Centers: The two chiral centers at C2 and C4 would be introduced through stereoselective reactions. This could involve, for instance, the use of a chiral Grignard reagent or an asymmetric hydrogenation step catalyzed by a chiral metal complex. The choice of catalyst and reaction conditions would determine the stereochemical outcome (R or S configuration) at each new chiral center.

-

Purification: The final product would be purified using standard techniques such as column chromatography or distillation to isolate the desired stereoisomer.

Separation of Stereoisomers

Given a racemic or diastereomeric mixture of this compound, separation into individual stereoisomers can be achieved through chiral chromatography.

Experimental Workflow for Chiral Separation:

Protocol:

-

Column Selection: A chiral stationary phase (CSP) is selected for either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The choice of CSP is critical and often requires screening of various commercially available columns to find one that provides adequate separation of the stereoisomers.

-

Mobile Phase Optimization: For HPLC, the mobile phase composition (a mixture of solvents) is optimized to achieve the best resolution between the peaks corresponding to the different stereoisomers. For GC, the temperature program and carrier gas flow rate are optimized.

-

Injection and Elution: A sample of the stereoisomeric mixture is injected into the chromatograph. The different stereoisomers will interact differently with the chiral stationary phase and will therefore elute at different retention times.

-

Detection and Collection: A detector is used to monitor the elution of the separated isomers. The fractions corresponding to each peak can be collected to obtain the isolated stereoisomers.

Conclusion

This compound is a simple branched alkane with a rich stereochemistry, existing as four distinct stereoisomers. While the physical properties of the isomeric mixture are documented, specific data for the individual enantiomers and diastereomers are sparse in the current scientific literature. The synthesis and separation of these stereoisomers can be achieved through established methodologies of asymmetric synthesis and chiral chromatography, respectively. This guide provides a foundational understanding for researchers and professionals in the field, highlighting the key stereochemical relationships and outlining the general experimental approaches that would be employed for the synthesis and isolation of the stereoisomers of this compound. Further research would be beneficial to fully characterize the individual properties of each stereoisomer.

References

The Enigmatic Presence of 2,4-Dimethyldecane in Nature: A Technical Guide for Researchers

An In-depth Exploration of the Potential Natural Occurrence, Analysis, and Biological Significance of a Branched Alkane

Abstract

2,4-Dimethyldecane, a saturated branched-chain hydrocarbon (C12H26), belongs to a class of compounds widely distributed in the natural world, particularly as components of insect cuticular hydrocarbons (CHCs). While direct evidence for the widespread natural occurrence of this specific isomer remains elusive in prominent scientific literature, its structural characteristics suggest a plausible, albeit likely minor, presence within the complex chemical profiles of various organisms, especially insects. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the anticipated natural context of this compound, detailing established experimental protocols for the extraction and analysis of related compounds, and outlining the known biological roles and signaling pathways of structurally similar branched alkanes. The information presented herein is synthesized from extensive reviews of chemical ecology, entomology, and analytical chemistry literature, offering a foundational resource for investigating the potential significance of this and other under-characterized semiochemicals.

Introduction to Branched Alkanes in Nature

Branched alkanes, particularly methyl-branched hydrocarbons, are integral components of the epicuticular wax layer of many terrestrial arthropods, serving a dual function of desiccation prevention and chemical communication. These compounds are semiochemicals that can mediate a variety of behaviors, including species recognition, mate choice, and social interactions. The immense diversity of insect CHC profiles, often comprising dozens to hundreds of different compounds, suggests that many minor constituents, potentially including this compound, are yet to be definitively identified and functionally characterized.

While the focus of much research has been on more abundant or conspicuously bioactive CHCs, the subtle interplay of minor components can be crucial for the specificity of a chemical signal. Therefore, the study of less common isomers like this compound is a frontier in chemical ecology.

Potential Natural Occurrence of this compound

Based on the established knowledge of insect cuticular hydrocarbons, the most probable natural source of this compound is within the complex CHC profiles of insects, particularly beetles (Order: Coleoptera). Species within families such as Tenebrionidae (e.g., Tenebrio molitor, Tribolium castaneum) and Cerambycidae are known to produce a wide array of internally branched and dimethyl-branched alkanes.

Although not explicitly identified as this compound, studies on various beetle species have confirmed the presence of a diverse range of C12 methyl-branched alkanes. It is highly probable that this compound may be present as a minor, quantitatively insignificant, or isomeric component that has been overlooked or not fully resolved in previous analyses.

Beyond the insect realm, a related compound, 2,9-dimethyldecane, has been noted as a bacterial, plant, and fungal metabolite, indicating that the metabolic pathways for producing such branched structures exist across different biological kingdoms. This suggests that microbial and plant volatile organic compound (VOC) profiles could be other potential, though less investigated, sources of this compound.

Table 1: Documented Occurrences of Structurally Related Branched Alkanes in Insects

| Compound Class | Specific Examples | Insect Species (Order) | Source of Identification |

| Monomethylalkanes | 2-Methylalkanes, 3-Methylalkanes | Various (Coleoptera, Diptera, Hymenoptera) | GC-MS analysis of cuticular extracts |

| Dimethylalkanes | Internally branched dimethylalkanes | Conophthorus spp. (Coleoptera) | GC-MS analysis of cuticular extracts |

| Trimethylalkanes | Internally branched trimethylalkanes | Conophthorus spp. (Coleoptera) | GC-MS analysis of cuticular extracts |

| C12 Branched Alkanes | Various isomers | Tribolium castaneum (Coleoptera) | GC-MS analysis of cuticular and internal lipids[1] |

Experimental Protocols

The investigation of this compound in natural sources necessitates robust and sensitive analytical techniques. The following protocols are standard methods for the extraction and analysis of insect cuticular hydrocarbons and can be adapted for the targeted search of this compound.

Extraction of Cuticular Hydrocarbons

Protocol 1: Solvent Extraction of Insect Cuticular Hydrocarbons

This is the most common method for obtaining a comprehensive CHC profile.

-

Materials:

-

Glass vials (2 mL) with polytetrafluoroethylene (PTFE)-lined caps

-

High-purity n-hexane or pentane

-

Forceps

-

Nitrogen gas stream evaporator

-

Gas chromatography vials with inserts

-

-

Procedure:

-

Place a single insect (or a pooled sample for very small insects) into a clean glass vial.

-

Add a sufficient volume of n-hexane (e.g., 500 µL) to fully submerge the insect.

-

Agitate the vial gently for 5-10 minutes. This duration is typically sufficient to dissolve the cuticular lipids without significant extraction of internal lipids.

-

Carefully remove the insect from the vial.

-

Evaporate the solvent to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, precise volume of hexane (e.g., 50 µL).

-

Transfer the reconstituted sample to a GC vial for analysis.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like branched alkanes.

Protocol 2: GC-MS Analysis of Hydrocarbon Extracts

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Non-polar capillary column (e.g., HP-5ms, DB-5ms; 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

-

GC Parameters:

-

Injector Temperature: 250-280 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50-60 °C, hold for 2 minutes.

-

Ramp: Increase at 10-15 °C/min to 300-320 °C.

-

Final hold: 10-15 minutes.

-

-

-

MS Parameters:

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Scan Range: m/z 40-550.

-

-

Compound Identification:

-

Identification of this compound is achieved by comparing the retention time and mass spectrum of the analyte with that of an authentic synthetic standard. The mass spectrum of this compound will exhibit characteristic fragmentation patterns for a dimethyl-branched alkane.

-

Biosynthesis and Signaling Pathways

While no specific signaling pathway for this compound has been elucidated, its biosynthesis would follow the general pathway for methyl-branched alkanes in insects. The perception of such a compound would likely involve the insect's olfactory system, typical for semiochemicals.

Biosynthesis of Methyl-Branched Alkanes

The biosynthesis of branched alkanes occurs primarily in specialized cells called oenocytes and is an extension of fatty acid synthesis.

Caption: Biosynthesis of a branched alkane like this compound in an insect oenocyte.

General Olfactory Signaling Pathway

The perception of a semiochemical like this compound would initiate a signaling cascade in the insect's antenna, leading to a behavioral response.

Caption: General olfactory signaling pathway for an insect semiochemical.

Logical Workflow for Investigation

Researchers aiming to identify and characterize this compound from a natural source should follow a systematic workflow.

References

Technical Brief: Molecular Weight of 2,4-Dimethyldecane

This document provides a concise technical summary of the molecular weight of 2,4-dimethyldecane, a branched alkane hydrocarbon. The information is presented to be a ready reference for laboratory and research applications.

Compound Identification

This compound is an organic compound with a decane backbone substituted with two methyl groups at the second and fourth positions.[1] As a nonpolar hydrocarbon, it is a colorless liquid at room temperature, soluble in organic solvents and insoluble in water.[1]

Molecular Formula and Weight

The fundamental properties of this compound are derived from its elemental composition. The molecular formula for this compound is C₁₂H₂₆.[1][2][3][4][5][6][7] The molecular weight is calculated based on the sum of the atomic weights of its constituent atoms.

The standard atomic weights used for this calculation are:

-

Carbon (C): ~12.011 amu

-

Hydrogen (H): ~1.008 amu

The calculation is as follows: (Number of Carbon Atoms × Atomic Weight of Carbon) + (Number of Hydrogen Atoms × Atomic Weight of Hydrogen) (12 × 12.011) + (26 × 1.008) = 144.132 + 26.208 = 170.34 g/mol

Various sources compute the molecular weight to be approximately 170.33 g/mol .[2][3][4]

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | PubChem, NIST[2][4][5][6] |

| Molar Mass | 170.33 g/mol | PubChem[2] |

| Monoisotopic Mass | 170.20345 Da | PubChem[2][7] |

| CAS Number | 2801-84-5 | NIST[4][5][6] |

Methodological Considerations

The determination of the molecular weight of a compound like this compound is typically not a subject of novel experimental investigation but rather a routine analysis. Standard analytical chemistry protocols are used for confirmation.

Experimental Protocols: The primary method for experimentally determining the molecular weight and confirming the structure of a volatile organic compound such as this compound is Mass Spectrometry (MS) , often coupled with Gas Chromatography (GC) .

-

Gas Chromatography (GC): This technique is used to separate the compound from a mixture and determine its purity. The retention time in the GC column is a characteristic property.

-

Mass Spectrometry (MS): Following separation by GC, the compound is ionized. The resulting mass-to-charge ratio (m/z) of the molecular ion peak directly provides the molecular weight. The fragmentation pattern observed in the mass spectrum provides definitive structural information, confirming the locations of the methyl branches.

Due to the routine and standardized nature of these techniques, specific experimental protocols for this compound are not typically published as standalone research but are applications of established analytical methods.

Biochemical Pathways and Logical Relationships

As a simple, saturated hydrocarbon, this compound is not known to be involved in biological signaling pathways or complex logical relationships within cellular systems. Its primary relevance in a drug development context would be as a solvent, a component of a formulation, or as a metabolic byproduct of another molecule. Therefore, diagrams of signaling pathways are not applicable to this compound.

The logical workflow for identifying the compound's molecular weight is straightforward, starting from its known chemical structure.

Caption: Workflow for calculating the molecular weight of this compound.

References

- 1. CAS 2801-84-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C12H26 | CID 520357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Decane, 2,4-dimethyl- [webbook.nist.gov]

- 5. Decane, 2,4-dimethyl- [webbook.nist.gov]

- 6. Decane, 2,4-dimethyl- [webbook.nist.gov]

- 7. PubChemLite - this compound (C12H26) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Boiling Point of 2,4-Dimethyldecane

This guide provides a comprehensive overview of the boiling point of 2,4-dimethyldecane, including its physicochemical properties, experimental determination protocols, and the underlying principles governing its boiling point.

Physicochemical Properties of this compound

This compound is a branched-chain alkane with the molecular formula C12H26.[1] Its structure consists of a decane backbone with two methyl groups attached at the second and fourth carbon atoms. The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C12H26 |

| Molecular Weight | 170.33 g/mol [2] |

| Boiling Point | 200.4°C at 760 mmHg[3] |

| Density | 0.749 g/cm³[3] |

| Flash Point | 130.2°C[3] |

| Melting Point | -50.8°C (estimate)[3] |

| Vapor Pressure | 0.461 mmHg at 25°C[3] |

| Refractive Index | 1.42[3] |

Factors Influencing the Boiling Point of Alkanes

The boiling point of an alkane is primarily determined by the strength of the intermolecular van der Waals forces, specifically London dispersion forces.[4] Several factors related to the molecular structure influence these forces:

-

Molecular Weight and Chain Length: As the molecular weight and the length of the carbon chain increase, the surface area of the molecule also increases. This allows for more points of contact between adjacent molecules, leading to stronger London dispersion forces and a higher boiling point.[5][6][7]

-

Branching: For isomers with the same molecular weight, increased branching leads to a more compact, spherical shape.[4][8] This reduces the surface area available for intermolecular contact, thereby weakening the London dispersion forces and resulting in a lower boiling point compared to their straight-chain counterparts.[4][6][8]

Experimental Determination of Boiling Point

The boiling point of a liquid can be determined experimentally using various methods. The Thiele tube method is a common and efficient technique that requires a small amount of the sample.

Objective: To determine the boiling point of this compound.

Materials:

-

This compound sample

-

Thiele tube

-

Mineral oil

-

Thermometer (0-250°C)

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire

-

Bunsen burner or heating mantle

-

Stand and clamp

Procedure:

-

A small amount (approximately 0.5 mL) of this compound is placed into the small test tube.

-

A capillary tube, with its sealed end up, is placed into the test tube containing the sample.

-

The test tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

The Thiele tube is filled with mineral oil to a level above the side arm.

-

The thermometer and test tube assembly is securely clamped and immersed in the oil in the Thiele tube. The side arm of the Thiele tube is heated gently and evenly with a Bunsen burner or a heating mantle.

-

As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.

-

Heating is continued until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the bubbling ceases.

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

Visualization of Factors Affecting Alkane Boiling Points

The following diagram illustrates the relationship between the molecular structure of alkanes and their boiling points.

Caption: Relationship between alkane structure and boiling point.

References

- 1. CAS 2801-84-5: this compound | CymitQuimica [cymitquimica.com]

- 2. chemeo.com [chemeo.com]

- 3. Page loading... [wap.guidechem.com]

- 4. tutorchase.com [tutorchase.com]

- 5. youtube.com [youtube.com]

- 6. mytutor.co.uk [mytutor.co.uk]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Physicochemical Properties of 2,4-Dimethyldecane with a Focus on Density

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dimethyldecane is a branched-chain alkane, a class of organic compounds that are foundational in various scientific and industrial applications.[1] As a colorless liquid at room temperature, it is characterized by its nonpolar nature, rendering it insoluble in water but soluble in organic solvents.[1] Its branched structure, featuring two methyl groups on a decane backbone, imparts specific physical properties, such as a relatively high boiling point compared to its straight-chain counterparts.[1] This document provides a comprehensive overview of the key physicochemical properties of this compound, with a detailed focus on its density and the experimental protocol for its determination.

Physicochemical Data of this compound

The following table summarizes the key quantitative data for this compound, providing a ready reference for researchers.

| Property | Value | Unit | Source |

| Density | 0.749 | g/cm³ | [2] |

| Molecular Formula | C₁₂H₂₆ | - | [1][3][4] |

| Molecular Weight | 170.33 | g/mol | [3][4][5] |

| Boiling Point | 200.4 | °C at 760 mmHg | [2] |

| Melting Point | -50.8 (estimate) | °C | [2] |

| Flash Point | 130.2 | °C | [2] |

| Vapor Pressure | 0.461 | mmHg at 25°C | [2] |

| Refractive Index | 1.42 | - | [2] |

| CAS Registry Number | 2801-84-5 | - | [3][5] |

Experimental Protocol: Determination of Density

The density of this compound is accurately determined using a standard test method outlined for liquid hydrocarbons. The following protocol is based on the principles of ASTM D4052, which employs a digital density meter with an oscillating U-tube.

Principle

A small volume of the liquid sample is introduced into a U-shaped tube that is electronically excited to oscillate at its natural frequency. The frequency of oscillation is influenced by the mass of the sample within the tube. By calibrating the instrument with fluids of known density, the density of the unknown sample can be precisely determined from the measured oscillation frequency.

Apparatus

-

Digital Density Meter: Equipped with an oscillating U-tube and a temperature-controlled cell.

-

Syringe or Autosampler: For sample injection.

-

Calibration Standards: High-purity, degassed water and another certified reference standard with a known density.

-

Cleaning Solvents: Acetone or other suitable solvent for cleaning the sample tube.

-

Dry Air or Nitrogen Source: For drying the sample tube.

Procedure

-

Instrument Preparation:

-

Turn on the digital density meter and allow it to stabilize at the desired measurement temperature (e.g., 20°C or 25°C).

-

Ensure the sample tube is clean and dry. If necessary, clean with a suitable solvent and dry with a stream of dry air or nitrogen.

-

-

Calibration:

-

Perform a two-point calibration using high-purity, degassed water and a certified reference standard.

-

Inject the first calibration standard into the U-tube, ensuring no air bubbles are present.

-

Allow the temperature to equilibrate and record the oscillation period.

-

Clean and dry the U-tube.

-

Inject the second calibration standard and repeat the measurement.

-

The instrument's software will use these values to establish a calibration curve.

-

-

Sample Measurement:

-

Draw a representative sample of this compound into a clean, dry syringe.

-

Carefully inject the sample into the U-tube, avoiding the introduction of air bubbles.

-

Allow the sample to reach thermal equilibrium within the measurement cell.

-

The instrument will automatically measure the oscillation period and calculate the density based on the established calibration.

-

Record the density reading.

-

-

Cleaning:

-

After measurement, flush the U-tube with a suitable solvent to remove the sample.

-

Dry the tube thoroughly with a stream of dry air or nitrogen to prepare for the next measurement.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for determining the density of this compound.

Caption: Experimental Workflow for Density Determination.

Caption: Logical Relationship of Substance, Property, and Method.

References

Spectroscopic Profile of 2,4-Dimethyldecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dimethyldecane (C12H26), a branched alkane. Due to the nature of this saturated hydrocarbon, the spectroscopic data primarily serves to confirm its structure and purity. This document outlines the expected spectroscopic characteristics based on publicly available information and general principles of spectroscopy for alkanes. It also details the standard experimental protocols for acquiring such data.

Data Presentation

Table 1: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data for this compound

| Carbon Atom(s) | Predicted Chemical Shift (δ) in ppm | Notes |

| C1, C2-CH₃, C4-CH₃ | 10 - 25 | The terminal methyl groups and the methyl branches are expected in the upfield region. Due to symmetry, some of these may be equivalent. |

| C10 | 14 | The terminal methyl group of the main chain. |

| C3, C5-C9 | 20 - 40 | Methylene groups of the main decane chain. |

| C2, C4 | 25 - 45 | Methine carbons at the branching points. |

Table 2: Prominent Peaks in the Mass Spectrum (MS) of this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Probable Fragment Ion |

| 43 | High | [C₃H₇]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 71 | High | [C₅H₁₁]⁺ |

| 85 | Medium | [C₆H₁₃]⁺ |

| 127 | Low | [C₉H₁₉]⁺ |

| 170 | Very Low to Absent | [C₁₂H₂₆]⁺ (Molecular Ion) |

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 2850 - 2960 | C-H Stretch | Alkane (CH₃, CH₂, CH) |

| 1450 - 1475 | C-H Bend (Scissoring) | CH₂ |

| 1375 - 1385 | C-H Bend (Rocking) | CH₃ |

| 720 - 725 | C-H Bend (Rocking) | -(CH₂)n- (n≥4) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard practices for the spectroscopic analysis of volatile branched alkanes.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 50-100 mg of the compound in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-field NMR spectrometer, for instance, a Bruker Avance III HD 400 MHz or equivalent, is used. The instrument is equipped with a broadband probe tuned to the ¹³C frequency.

-

Data Acquisition:

-

The sample tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse ¹³C NMR experiment is performed with proton decoupling to ensure that all carbon signals appear as singlets.

-

A sufficient number of scans (typically several hundred to a few thousand) are acquired to achieve an adequate signal-to-noise ratio, with a relaxation delay of 1-2 seconds between pulses.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected using the spectrometer's software (e.g., TopSpin). The chemical shifts of the resulting peaks are referenced to the TMS signal at 0.0 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as hexane or dichloromethane.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with a 5977A MSD) is used. The GC is equipped with a nonpolar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Data Acquisition:

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: Initial temperature of 50 °C, held for 2 minutes, then ramped at 10 °C/min to 250 °C, and held for 5 minutes.

-

Injection Mode: Splitless or split, depending on the sample concentration.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

-

Data Analysis: The total ion chromatogram (TIC) is analyzed to determine the retention time of this compound. The mass spectrum corresponding to this peak is then extracted and compared with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for identification. The fragmentation pattern is analyzed to confirm the structure.[2]

Vapor Phase Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of liquid this compound is injected into a heated gas cell. The temperature of the cell is maintained above the boiling point of the compound to ensure it is in the vapor phase.

-

Instrumentation: A Fourier-transform infrared spectrometer (e.g., a Thermo Scientific Nicolet iS50) equipped with a gas cell with KBr or NaCl windows is used.

-

Data Acquisition:

-

A background spectrum of the empty gas cell is collected.

-

The vaporized sample is introduced into the gas cell.

-

The IR spectrum of the sample is recorded, typically by co-adding multiple scans (e.g., 32 or 64) at a resolution of 4 cm⁻¹.

-

-

Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions and shapes of the absorption bands are then analyzed to identify the functional groups present. For alkanes, the C-H stretching and bending vibrations are the most prominent features.[3]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid organic compound such as this compound.

Caption: Spectroscopic Analysis Workflow.

References

Solubility of 2,4-Dimethyldecane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyldecane is a branched-chain alkane with the molecular formula C₁₂H₂₆. As a nonpolar hydrocarbon, its solubility characteristics are of significant interest in various applications, including as a solvent, in lubricant formulations, and as a component in complex organic mixtures. Understanding its solubility in different organic solvents is crucial for process design, formulation development, and purification in chemical and pharmaceutical industries. This technical guide provides a comprehensive overview of the solubility of this compound, including its physical properties that govern solubility, qualitative solubility in various solvent classes, and detailed experimental protocols for quantitative determination.

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide emphasizes the fundamental principles of its solubility and provides methodologies for its empirical determination.

Core Principles of Solubility

The solubility of a substance is primarily governed by the principle of "like dissolves like."[1] This means that nonpolar solutes, such as this compound, will more readily dissolve in nonpolar solvents. The intermolecular forces at play are a key determinant. Alkanes exhibit weak van der Waals forces (London dispersion forces).[2][3][4][5] For dissolution to occur, the energy required to break the intermolecular forces within the solute and the solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.

In the case of this compound, its dissolution in a nonpolar organic solvent involves the disruption of van der Waals forces between the alkane molecules and the solvent molecules, which are then replaced by similar van der Waals forces between the alkane and solvent molecules. This energetic similarity results in a low barrier to solubility.[2][3][5] Conversely, dissolving a nonpolar compound like this compound in a polar solvent, such as water, is energetically unfavorable because the strong hydrogen bonds between water molecules would need to be broken without the formation of comparably strong interactions with the nonpolar alkane.[2][3][5]

Physicochemical Properties and Qualitative Solubility of this compound

While specific quantitative solubility data is scarce, the physical properties of this compound provide a strong indication of its expected solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₆ | [6][7] |

| Molecular Weight | 170.33 g/mol | [6][7] |

| Appearance | Colorless liquid | |

| Boiling Point | Approximately 203-205 °C | |

| Density | Approximately 0.75 g/cm³ | |

| Polarity | Nonpolar | [1] |

| Qualitative Solubility in Water | Insoluble | [1] |

| Qualitative Solubility in Nonpolar Organic Solvents (e.g., hexane, toluene, carbon tetrachloride) | Soluble / Miscible | [2][3][5] |

| Qualitative Solubility in Polar Aprotic Solvents (e.g., acetone, ethyl acetate) | Sparingly soluble to soluble | |

| Qualitative Solubility in Polar Protic Solvents (e.g., ethanol, methanol) | Sparingly soluble to insoluble |

Experimental Protocols for Determining Solubility

To obtain quantitative solubility data for this compound in a specific organic solvent, a systematic experimental approach is necessary. The following protocol outlines a general method for determining solubility.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Vials with airtight caps

-

Micropipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., NMR)

-

Volumetric flasks and syringes

Gravimetric Method (for determining solubility at a specific temperature)

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The excess solute should be clearly visible as a separate phase.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Extraction and Analysis:

-

Allow the vial to stand undisturbed at the set temperature until the undissolved solute has settled.

-

Carefully extract a known volume of the clear, saturated supernatant using a pre-weighed, gas-tight syringe.

-

Dispense the extracted solution into a pre-weighed vial and immediately seal it to prevent solvent evaporation.

-

Determine the mass of the solution.

-

Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of this compound until a constant weight of the solute is achieved.

-

The mass of the remaining this compound is then determined.

-

-

Calculation of Solubility:

-

Solubility can be expressed in various units, such as g/100 g of solvent, g/L of solvent, or mole fraction.

-

g/100 g of solvent: (mass of dissolved this compound / mass of solvent) x 100

-

The mass of the solvent is calculated by subtracting the mass of the dissolved this compound from the total mass of the solution.

-

Instrumental Analysis Method (e.g., using Gas Chromatography)

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

Analyze these standards using GC-FID to generate a calibration curve (peak area vs. concentration).

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method to prepare a saturated solution at a specific temperature.

-

-

Sample Analysis:

-

After the equilibration period, carefully take an aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Inject the diluted sample into the GC-FID and record the peak area corresponding to this compound.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility at the specified temperature.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Conclusion

This compound, as a nonpolar branched alkane, is expected to be readily soluble in nonpolar organic solvents and poorly soluble in polar solvents. While specific quantitative data is not widely published, this guide provides the theoretical framework and detailed experimental protocols for researchers and professionals to determine its solubility in solvents of interest. The provided workflow and methodologies offer a robust approach for generating reliable solubility data, which is essential for the effective application of this compound in various scientific and industrial contexts.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons - Chemistry [wou.edu]

- 5. All about Solubility of Alkanes [unacademy.com]

- 6. This compound | C12H26 | CID 520357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Decane, 2,4-dimethyl- [webbook.nist.gov]

Methodological & Application

Application Note: Analysis of 2,4-Dimethyldecane by Gas Chromatography-Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,4-Dimethyldecane (C12H26) is a branched-chain alkane that may be present in various complex hydrocarbon mixtures, including petroleum products and environmental samples.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of such volatile and semi-volatile organic compounds. This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Data Presentation

The following table summarizes key quantitative data for the GC-MS analysis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C12H26 | [1][2][3] |

| Molecular Weight | 170.33 g/mol | [1][2] |

| Kovats Retention Index (Standard non-polar) | 1115 | [3] |

| Kovats Retention Index (Semi-standard non-polar) | 1106 | [3] |

| Top m/z Peak | 43 | [3] |

| 2nd Highest m/z Peak | 57 | [3] |

| 3rd Highest m/z Peak | 71 | [3] |

Experimental Protocols

This section outlines a typical methodology for the GC-MS analysis of this compound.

1. Sample Preparation:

A standard solution of this compound should be prepared in a volatile organic solvent such as hexane or dichloromethane. The concentration should be adjusted to fall within the linear range of the instrument, typically in the low parts-per-million (ppm) range. For complex matrices, appropriate extraction and clean-up procedures may be necessary to isolate the hydrocarbon fraction.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:

The following instrumental parameters are recommended for the analysis of this compound.

| GC Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 100% Dimethylpolysiloxane (or equivalent non-polar phase) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet | Split/Splitless |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 (can be adjusted based on sample concentration) |

| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes. |

| MS Parameter | Condition |

| Ion Source Temperature | 230 °C |

| Transfer Line Temperature | 280 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Range | m/z 40-400 |

| Solvent Delay | 3 minutes |

3. Data Acquisition and Analysis:

Data should be acquired in full scan mode. The identification of this compound can be confirmed by comparing the acquired mass spectrum and retention time with a reference standard or a spectral library such as the NIST Mass Spectral Library. The characteristic fragment ions for branched alkanes, such as m/z 43, 57, and 71, are key identifiers.[3] Quantification can be performed by integrating the peak area of a characteristic ion and comparing it to a calibration curve generated from standards of known concentrations.

Visualizations

Caption: Experimental workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols for the Analytical Detection of 2,4-Dimethyldecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyldecane (C₁₂H₂₆) is a branched-chain alkane that may be of interest in various fields, including environmental analysis, petroleum research, and as a potential biomarker. Accurate and sensitive detection of this compound is crucial for these applications. This document provides detailed application notes and protocols for the analytical detection of this compound, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for method development, particularly for gas chromatography.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₆ | [1][2] |

| Molecular Weight | 170.33 g/mol | [1][3] |

| CAS Number | 2801-84-5 | [1][3] |

| Boiling Point | 195.9 °C (predicted) | |

| Kovats Retention Index | ||

| Standard non-polar | 1115 | [3] |

| Semi-standard non-polar | 1106 | [3] |

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for the identification and quantification of this compound due to its high sensitivity, selectivity, and ability to provide structural information. The method involves the separation of this compound from other components in a sample using a gas chromatograph, followed by detection and identification using a mass spectrometer.

Experimental Workflow

The general workflow for the analysis of this compound by GC-MS is illustrated in the diagram below.

References

Application Note: Quantification of 2,4-Dimethyldecane in Crude Oil by GCxGC-TOFMS

Abstract

This application note details a robust and sensitive method for the quantification of 2,4-dimethyldecane, a branched alkane, in complex crude oil matrices. The protocol employs comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) to achieve the high resolution necessary for separating isomeric hydrocarbons. This methodology is critical for researchers in the petrochemical industry, environmental scientists monitoring hydrocarbon contamination, and professionals in drug development utilizing petroleum-derived starting materials. The detailed protocol provides a framework for accurate and reproducible quantification of specific branched alkanes, which are important biomarkers and components influencing the physical properties of crude oil.

Introduction

Crude oil is an exceptionally complex mixture of hydrocarbons, presenting significant analytical challenges. The characterization and quantification of individual components, such as branched alkanes like this compound, are essential for understanding the geochemical history of the oil, its commercial value, and its environmental impact. Branched alkanes can serve as important biomarkers and their distribution can affect the physical properties of the oil, such as its pour point and viscosity.

Traditional one-dimensional gas chromatography (GC) often fails to provide sufficient resolution to separate the vast number of isomers present in crude oil, leading to an unresolved complex mixture (UCM). Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced peak capacity and separation power, making it an ideal technique for the detailed analysis of such complex samples. When coupled with a time-of-flight mass spectrometer (TOFMS), it allows for both reliable identification based on mass spectra and accurate quantification. This application note provides a detailed protocol for the quantification of this compound in crude oil using GCxGC-TOFMS.

Experimental Protocols

Sample Preparation

A simple dilution protocol is employed to prepare the crude oil samples for analysis, minimizing sample manipulation and potential loss of volatile components.

Materials:

-

Crude oil sample

-

Toluene or Hexane (High purity, suitable for GC analysis)

-

Internal Standard (IS): Dodecane-d26 (or another suitable deuterated C12 alkane)

-

Volumetric flasks (10 mL)

-

Micropipettes

-

Vortex mixer

-

Autosampler vials with septa

Protocol:

-

Accurately weigh approximately 100 mg of the crude oil sample into a 10 mL volumetric flask.

-

Add a known concentration of the internal standard (e.g., 10 µL of a 1000 µg/mL solution of Dodecane-d26 in toluene).

-

Dilute the sample to the 10 mL mark with toluene.

-

Vortex the mixture for 1 minute to ensure homogeneity.

-

Transfer an aliquot of the diluted sample into a 2 mL autosampler vial for analysis.

GCxGC-TOFMS Analysis

Instrumentation:

-

A comprehensive two-dimensional gas chromatograph equipped with a thermal modulator.

-

A time-of-flight mass spectrometer.

GCxGC Conditions:

-

First Dimension Column: Non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% phenyl polysilphenylene-siloxane).

-

Second Dimension Column: Polar column (e.g., 2 m x 0.1 mm ID, 0.1 µm film thickness; 50% phenyl polysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

-

Inlet Temperature: 300°C.

-

Injection Volume: 1 µL (splitless injection).

-

Oven Temperature Program (1st Dimension):

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: 5°C/min to 320°C.

-

Hold at 320°C for 10 minutes.

-

-

Oven Temperature Program (2nd Dimension): The second dimension oven is typically offset by +5°C from the first dimension oven.

-

Modulation Period: 6 seconds.

-

Hot Pulse Duration: 0.8 seconds.

TOFMS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Acquisition Rate: 200 spectra/second.

-

Ion Source Temperature: 250°C.

-

Transfer Line Temperature: 300°C.

Calibration and Quantification

-

Calibration Standards: Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard in toluene. The concentration range should bracket the expected concentration of the analyte in the crude oil samples.

-

Analysis: Analyze the calibration standards using the same GCxGC-TOFMS method as the samples.

-